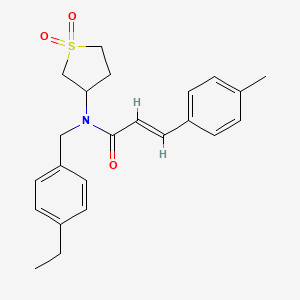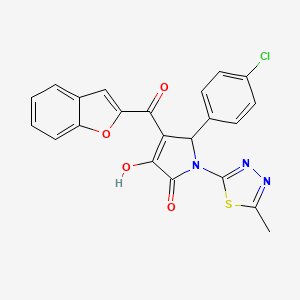![molecular formula C11H13ClN2O3S B12141779 1-[(4-Chlorophenyl)sulfonyl]prolinamide](/img/structure/B12141779.png)
1-[(4-Chlorophenyl)sulfonyl]prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Chlorophenyl)sulfonyl]prolinamide is a chemical compound with the molecular formula C11H13ClN2O3S. It is known for its unique structural features, which include a prolinamide backbone and a 4-chlorophenylsulfonyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]prolinamide typically involves the reaction of proline derivatives with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
化学反应分析
Types of Reactions
1-[(4-Chlorophenyl)sulfonyl]prolinamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
1-[(4-Chlorophenyl)sulfonyl]prolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
作用机制
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]prolinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The prolinamide backbone may also contribute to its binding affinity and specificity. The exact molecular pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds
- 1-[(4-Chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide
- 1-[(4-Chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)prolinamide
- N-allyl-1-[(4-chlorophenyl)sulfonyl]prolinamide
Uniqueness
1-[(4-Chlorophenyl)sulfonyl]prolinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities.
属性
分子式 |
C11H13ClN2O3S |
|---|---|
分子量 |
288.75 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H13ClN2O3S/c12-8-3-5-9(6-4-8)18(16,17)14-7-1-2-10(14)11(13)15/h3-6,10H,1-2,7H2,(H2,13,15) |
InChI 键 |
XJAFBKKEZLMKCM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12141699.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12141701.png)

![2,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B12141710.png)

![2-[(Z)-2-(2-methoxyphenyl)ethenyl]-2,3-dihydro-1H-perimidine](/img/structure/B12141721.png)
![2-(4-isopropoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12141724.png)
![2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one](/img/structure/B12141726.png)
![1-[3-(Diethylamino)propyl]-5-(3-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]fu ran-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12141737.png)
![9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12141749.png)
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12141761.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12141765.png)

![(2Z)-2-(2,3-dimethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12141777.png)
